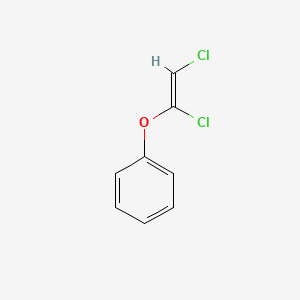

a,b-Dichlorovinyl phenyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A,b-Dichlorovinyl phenyl ether is a useful research compound. Its molecular formula is C8H6Cl2O and its molecular weight is 189.04. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Pharmaceuticals

- Anticancer Agents : Studies have shown that derivatives of dichlorovinyl compounds exhibit anticancer properties. For instance, compounds related to a,b-dichlorovinyl phenyl ether have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as therapeutic agents .

- Synthesis of Bioactive Molecules : The compound serves as an intermediate in the synthesis of bioactive heterocycles. Its reactivity allows for the introduction of various functional groups, which can enhance biological activity .

- Drug Development : Research has indicated that this compound can be utilized in the development of new pharmaceuticals, particularly in the design of compounds targeting specific biological pathways .

Agricultural Applications

- Pesticide Formulations : this compound has been incorporated into pesticide formulations due to its effectiveness against a range of pests. This compound contributes to the stability and efficacy of these formulations when applied to crops .

- Insecticidal Activity : The compound's derivatives are studied for their insecticidal properties, often showing enhanced activity compared to traditional insecticides. This makes them valuable in integrated pest management strategies .

Materials Science

- Polymer Chemistry : In materials science, this compound is explored for its potential use in synthesizing polymers with specific thermal and mechanical properties. Its ability to undergo polymerization reactions allows for the development of new materials with tailored characteristics .

- Coatings and Adhesives : The compound is also being investigated for its application in coatings and adhesives, where its chemical stability and adhesion properties can be advantageous .

Data Tables

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Pharmaceuticals | Anticancer agents, drug development | Exhibits cytotoxicity against various cancer lines |

| Agriculture | Pesticide formulations, insecticidal activity | Effective against multiple pest species |

| Materials Science | Polymer synthesis, coatings and adhesives | Enhances material properties |

Case Studies

- Anticancer Activity Study : A study evaluated the anticancer effects of a series of dichlorovinyl compounds on leukemia cell lines. Results indicated that certain derivatives showed significant cytotoxic effects at low concentrations, suggesting potential as lead compounds for further development .

- Pesticidal Composition Development : Research on pesticide formulations incorporating this compound demonstrated improved emulsion stability and efficacy against target pests when compared to conventional pesticides .

- Polymer Synthesis Experiment : An experiment focusing on the polymerization of this compound yielded polymers with enhanced thermal stability and mechanical strength, indicating its potential use in high-performance materials .

化学反応の分析

Sigmatropic Rearrangements and Electrophile Trapping

Treatment of α,β-dichlorovinyl phenyl ether with n-BuLi at −78°C in THF induces a -sigmatropic rearrangement, forming allyl ketene intermediates (Figure 1). These intermediates react with electrophiles (e.g., ketones, aldehydes) to yield γ,δ-unsaturated carboxylic acid derivatives or β-lactones .

-

Key Observations :

-

Stereospecificity : Reactions proceed through cyclic transition states, as evidenced by the failure of conformationally restricted substrates to rearrange .

-

β-Lactone Formation : Quenching the intermediate with cyclohexanone generates β-lactones in up to 58% yield (Table 1) . Steric hindrance at the α-carbon of the enolate intermediate suppresses further electrophilic trapping .

-

Table 1 : Yields of β-Lactones from Trapping Reactions

| Substrate | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 2h | Cyclohexanone | 3h | 58 |

Acidic Cleavage Reactions

α,β-Dichlorovinyl phenyl ether undergoes acidic cleavage with HBr or HI via an Sₙ1 mechanism due to the allylic carbocation stabilization .

-

Mechanistic Pathway :

-

Protonation of the ether oxygen.

-

Formation of a resonance-stabilized allylic carbocation.

-

Nucleophilic attack by halide ions (Br⁻ or I⁻) at the allylic position.

-

-

Products :

Note : Aryl alkyl ethers like α,β-dichlorovinyl phenyl ether preferentially yield phenols and allylic halides, as aryl groups cannot participate in Sₙ2 pathways .

Palladium-Catalyzed Cross-Coupling Reactions

The compound serves as a precursor for modular synthesis of electron-rich alkenes via sequential palladium-catalyzed cross-couplings :

-

Stepwise Functionalization :

-

First Chlorine Substitution : Suzuki-Miyaura coupling with aryl/alkyl boronic acids replaces the C₁-Cl bond.

-

Second Chlorine Substitution : Heck or Sonogashira reactions modify the C₂-Cl bond.

-

C₂-H Activation : Deprotonation and electrophilic quenching enable further diversification.

-

Table 2 : Example Cross-Coupling Yields

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura (C₁-Cl) | PhB(OH)₂ | (E)-Ph–CCl=CH–OPh | 85 |

| Heck Reaction (C₂-Cl) | Styrene | (E)-Ph–C=CH–OPh–CH₂CH₂Ph | 78 |

Environmental and Stability Considerations

特性

IUPAC Name |

[(Z)-1,2-dichloroethenoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFFHYPGFBZCLE-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O/C(=C/Cl)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。